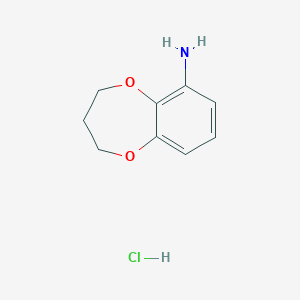

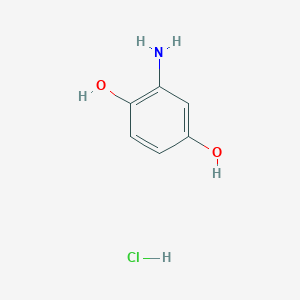

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a chemical compound with the CAS Number: 115464-85-2 . It has a molecular weight of 201.65 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-amine hydrochloride .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is soluble in water and highly soluble in ethanol and acetone .Applications De Recherche Scientifique

Synthesis and Biological Properties

- Synthesis Techniques : The synthesis of analogs similar to "3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride" has been explored, demonstrating their potential in generating compounds with interesting biological properties. For example, methods have been developed for the synthesis of substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which show adrenergic stimulant and bronchial dilator activity, as well as antifungal properties (Damez et al., 2001).

Chemical Transformations and Applications

Chemical Transformations : Research into the chemical transformations of related structures includes the development of methods for the solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives, showcasing the versatility of these frameworks in synthetic chemistry (Fülöpová et al., 2012).

Anticholinesterase Activities : Studies on derivatives of benzodioxepine frameworks have identified potent inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating their potential utility in designing drugs for diseases like Alzheimer's (Luo et al., 2005).

Advanced Materials and Catalysis

- Catalysis : Certain derivatives have been utilized in catalysis, illustrating the potential of benzodioxepine-based ligands in asymmetric synthesis and their application in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Anticancer and Antimicrobial Research

- Anticancer Activities : Benzodioxepine derivatives have shown promising results in inhibiting the growth of cancer cells, such as breast cancer, indicating their potential as leads for developing anticancer therapies (Saniger et al., 2003).

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities. As related compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities , it would be interesting to investigate if 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride exhibits similar properties. Additionally, the compound could be used as a building block in the synthesis of more complex molecules for various applications in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAMVGWLAZXOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE](/img/structure/B2665952.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2665953.png)

![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)

![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)

![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)

![methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2665964.png)

![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![ethyl 2-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2665970.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)